

An In-depth Technical Guide to 5-Benzothiazolamine, 7-methyl- (9CI)

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Compound of Interest

Compound Name: 5-Benzothiazolamine, 7-methyl-
(9CI)

Cat. No.: B182298

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 5-Benzothiazolamine, 7-methyl-. The information presented in this guide is a combination of available data, predicted properties, and analogous information from structurally similar compounds.

Core Chemical Properties

5-Benzothiazolamine, 7-methyl-, also known as 7-methyl-1,3-benzothiazol-5-amine, is a substituted aminobenzothiazole. The benzothiazole core is a bicyclic aromatic heterocyclic compound that is a key structural motif in numerous pharmaceuticals and biologically active compounds. The presence of the amino and methyl groups on the benzene ring is expected to influence its physicochemical and biological properties.

Table 1: General and Predicted Physicochemical Properties of 5-Benzothiazolamine, 7-methyl-

Property	Value	Source/Method
CAS Number	196205-28-4	Chemenu[1]
Molecular Formula	C ₈ H ₈ N ₂ S	Chemenu[1]
Molecular Weight	164.23 g/mol	Chemenu[1]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-
SMILES Code	CC1=CC(N)=CC2=C1SC=N2	Chemenu[1]
Purity	95%+	Chemenu[1]

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for 5-Benzothiazolamine, 7-methyl- is not readily available in the published literature, a general and widely used method for the synthesis of substituted 2-aminobenzothiazoles can be adapted. The most common approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen. This process, often referred to as the Hugershoff reaction or a variation thereof, leads to the formation of the benzothiazole ring system.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Benzothiazolamine, 7-methyl- starts from 3-methyl-5-nitroaniline. The nitro group can be reduced to an amino group, followed by the cyclization to form the benzothiazole ring, and subsequent introduction of the amino group at the 5-position. However, a more direct approach would be the thiocyanation of 3-methylaniline followed by cyclization.

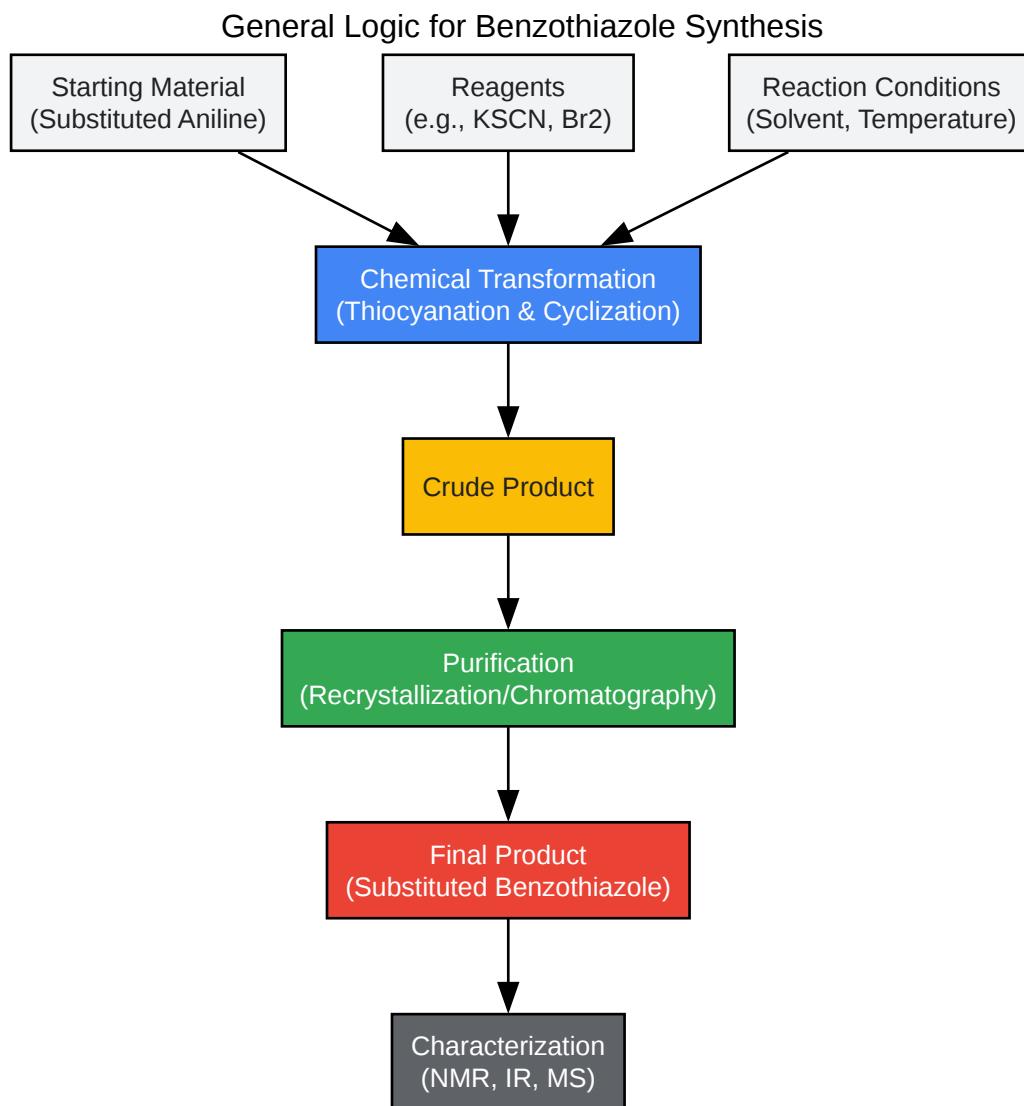
Below is a generalized experimental protocol for the synthesis of a substituted aminobenzothiazole, which can be adapted for the synthesis of the target compound.

General Experimental Protocol for the Synthesis of Substituted 2-Aminobenzothiazoles:

- Starting Material: A solution of the appropriately substituted aniline (e.g., 3-methyl-5-aminoaniline, if available, or a protected derivative) is prepared in a suitable solvent, typically glacial acetic acid.
- Thiocyanation: The solution is cooled in an ice bath, and a thiocyanate salt (e.g., potassium thiocyanate or ammonium thiocyanate) is added.
- Halogen Addition: A solution of bromine in glacial acetic acid is added dropwise to the stirred reaction mixture, maintaining a low temperature (typically below 5°C). The bromine reacts with the thiocyanate to form thiocyanogen, which then reacts with the aniline.
- Reaction Progression: After the addition of bromine is complete, the reaction mixture is stirred at a low temperature for a specified period and then allowed to warm to room temperature to proceed to completion.
- Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and a suitable organic solvent to remove impurities.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
- Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mandatory Visualizations

Logical Relationship of Benzothiazole Synthesis

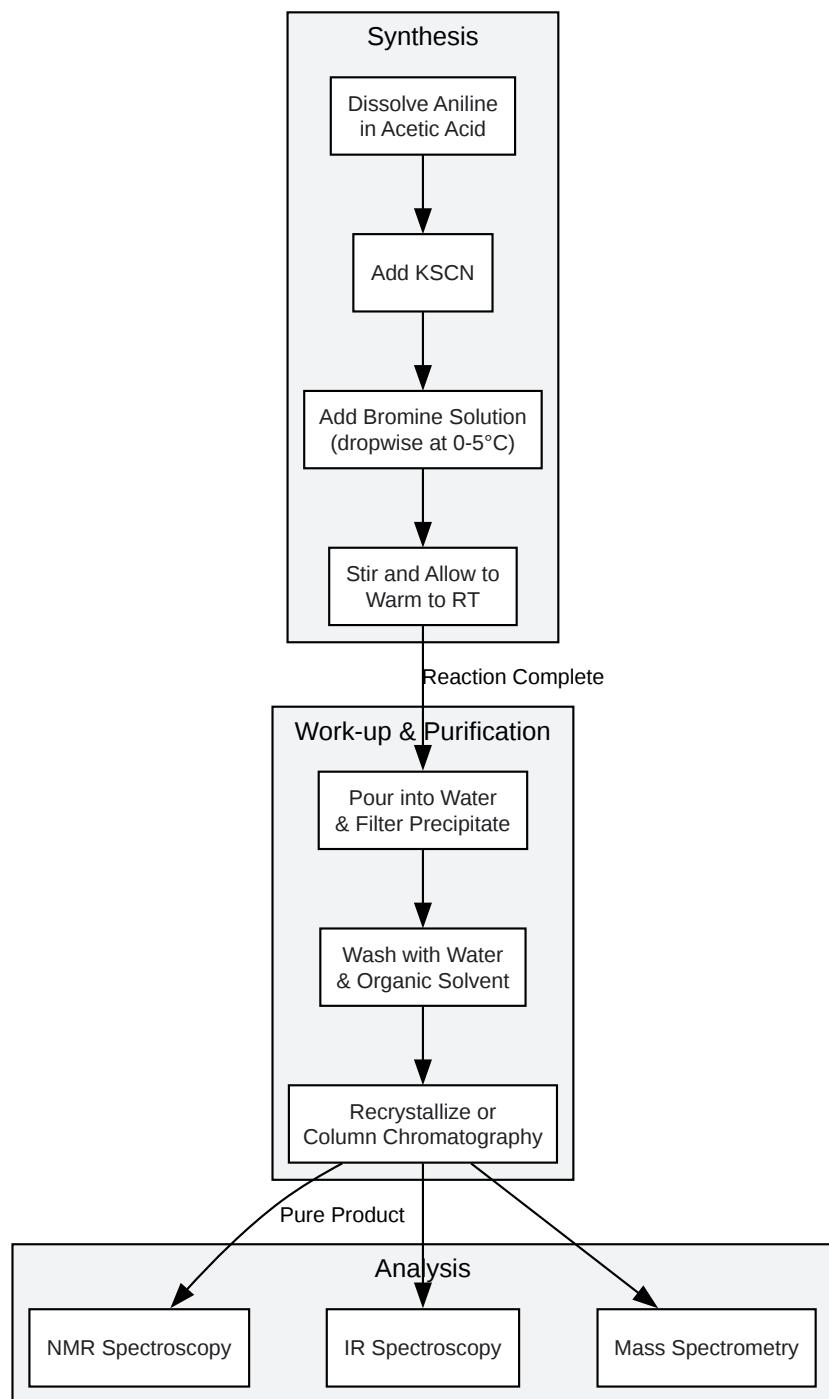


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Caption: General logic for substituted benzothiazole synthesis.

Experimental Workflow for Synthesis and Characterization

Workflow: Synthesis to Characterization

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Caption: Experimental workflow for synthesis and characterization.

Signaling Pathways

There is no information available in the scientific literature regarding the specific signaling pathways modulated by 5-Benzothiazolamine, 7-methyl-. Benzothiazole derivatives, in general, have been investigated for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and antimicrobial compounds. The biological effects of this specific compound would need to be determined through dedicated in-vitro and in-vivo studies.

Conclusion

5-Benzothiazolamine, 7-methyl- is a chemical compound for which detailed experimental data is scarce. This guide provides a summary of the available information, predicted properties, and a general framework for its synthesis and characterization based on established methods for analogous benzothiazole derivatives. Further experimental investigation is required to fully elucidate the chemical, physical, and biological properties of this compound for its potential applications in research and drug development.

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References

- 1. cas 196205-28-4|| where to buy 5-Benzothiazolamine,7-methyl-(9CI) [english.chemenu.com]
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